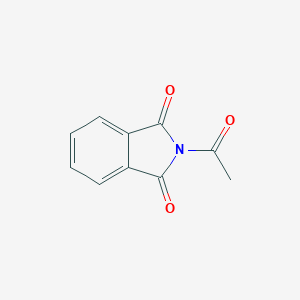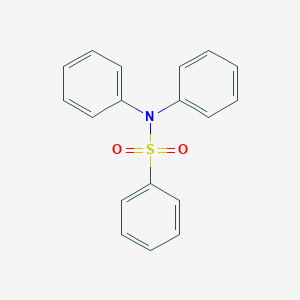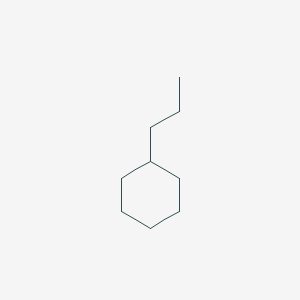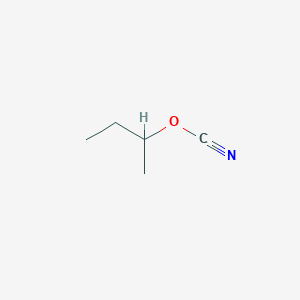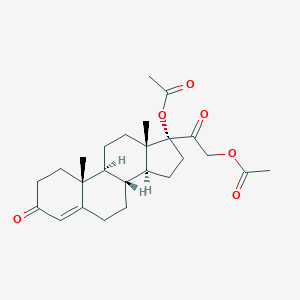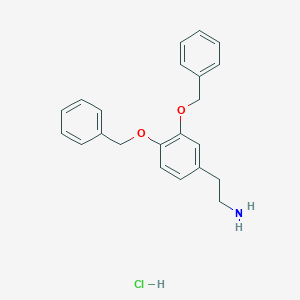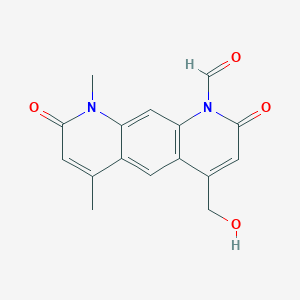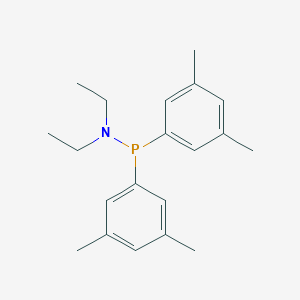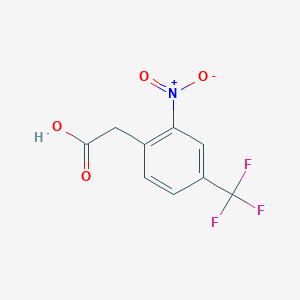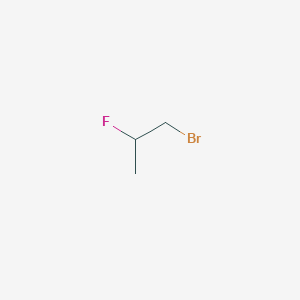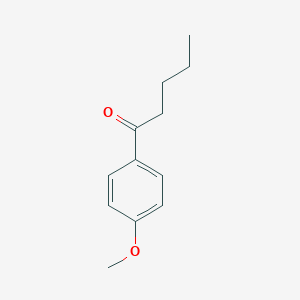![molecular formula C16H21Cl2N3O B167555 4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one CAS No. 10070-94-7](/img/structure/B167555.png)
4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one, commonly known as Nitracrine, is a chemical compound that belongs to the pyrazole family. Nitracrine has been widely studied for its potential use in cancer treatment. The compound has shown promising results in various preclinical studies and has been found to have potent antitumor activity.
Mecanismo De Acción
Nitracrine exerts its antitumor activity by inhibiting DNA synthesis and inducing DNA damage in cancer cells. The compound interacts with DNA and forms covalent bonds with the nucleotides, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Nitracrine has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. Nitracrine also inhibits the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitracrine has several advantages for lab experiments. The compound is highly soluble in water and can be easily administered to cells in culture. Nitracrine has also been found to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, Nitracrine has some limitations for lab experiments. The compound is highly reactive and can form adducts with other cellular components, leading to nonspecific effects.
Direcciones Futuras
There are several future directions for research on Nitracrine. One direction is to investigate the potential use of Nitracrine in combination with other chemotherapeutic agents. Another direction is to explore the use of Nitracrine in targeted drug delivery systems. Additionally, further studies are needed to elucidate the mechanism of action of Nitracrine and to identify potential biomarkers for response to the compound.
Métodos De Síntesis
Nitracrine can be synthesized by reacting 2-chloro-N,N-bis(2-chloroethyl)ethylamine with 1,5-dimethylpyrazol-3-one in the presence of a strong base such as sodium hydride. The reaction yields Nitracrine as the final product.
Aplicaciones Científicas De Investigación
Nitracrine has been extensively studied for its potential use in cancer treatment. The compound has been found to have potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. Nitracrine induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle in cancer cells.
Propiedades
Número CAS |
10070-94-7 |
|---|---|
Nombre del producto |
4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
Fórmula molecular |
C16H21Cl2N3O |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
4-[bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C16H21Cl2N3O/c1-13-15(12-20(10-8-17)11-9-18)16(22)21(19(13)2)14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3 |
Clave InChI |
HLMDYYLQTRZTFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CN(CCCl)CCCl |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CN(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



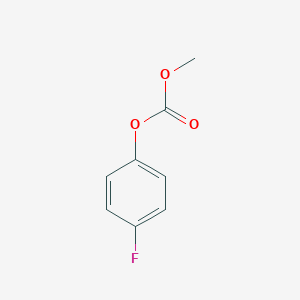
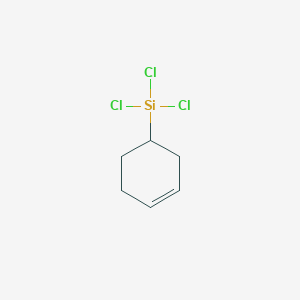
![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)
